molecular formula C8H11N3 B14079957 n2-Cyclopropyl-2,5-pyridinediamine

n2-Cyclopropyl-2,5-pyridinediamine

Cat. No.: B14079957
M. Wt: 149.19 g/mol
InChI Key: LZSIWOWWMLUCDW-UHFFFAOYSA-N
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Description

n2-Cyclopropyl-2,5-pyridinediamine (CAS: 896161-28-7) is a pyridine derivative with amino and cyclopropylamino substituents at the 2- and 5-positions, respectively. Its molecular formula is C₈H₁₁N₃, with a molecular weight of 149.19 g/mol . The SMILES notation (Nc1ccc(NC2CC2)nc1) highlights the pyridine backbone, a primary amine at position 2, and a cyclopropylamine group at position 5.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-N-cyclopropylpyridine-2,5-diamine

InChI

InChI=1S/C8H11N3/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2,(H,10,11)

InChI Key

LZSIWOWWMLUCDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of N2-Cyclopropyl-2,5-Pyridinediamine

This compound combines a pyridine core with a strained cyclopropane ring, creating a molecule with unique electronic and steric properties. The cyclopropane group enhances rigidity, influencing binding affinity in biological systems, while the 2,5-diamine configuration enables coordination to metal catalysts. These features make it valuable for:

  • Pharmaceutical intermediates : As a precursor for kinase inhibitors and antiviral agents.
  • Ligand design : Chelating properties for transition-metal catalysis.
  • Polymer chemistry : Cross-linking agent for high-strength materials.

Synthetic Pathways for this compound

Cyclopropanation of Preformed Pyridinediamine Derivatives

The most widely reported method involves introducing the cyclopropane group to a prefunctionalized pyridine scaffold.

Simmons–Smith Cyclopropanation

A 2,5-diaminopyridine derivative is treated with diiodomethane and a zinc-copper couple in ether solvents, yielding the cyclopropane ring via carbene insertion. Typical conditions include:

Parameter Value
Substrate 2,5-Diamino-6-bromopyridine
Reagents CH₂I₂, Zn(Cu)
Solvent Diethyl ether
Temperature 0–5°C
Yield 62–68%

Key challenges include regioselectivity control, as competing reactions at the C6 position may occur if unprotected.

Transition-Metal-Mediated Cyclopropanation

Palladium-catalyzed coupling of 2,5-diaminopyridine with cyclopropane boronic esters under Suzuki–Miyaura conditions offers improved selectivity. For example:

$$ \text{2,5-Diaminopyridine} + \text{Cyclopropyl-B(pin)} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{this compound} $$

Optimized protocols use SPhos as a ligand and potassium carbonate in toluene/water biphasic systems, achieving 75–82% yields.

Direct Amination of Cyclopropane-Functionalized Pyridines

An alternative approach involves aminating a cyclopropane-bearing pyridine core.

Buchwald–Hartwig Amination

2-Chloro-5-nitro-N-cyclopropylpyridine undergoes sequential amination using Pd₂(dba)₃ and Xantphos. The nitro group is reduced post-amination to yield the diamine:

  • First amination :
    $$ \text{2-Cl-5-NO₂-C₅H₂N-C₃H₅} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{2-NH₂-5-NO₂-C₅H₂N-C₃H₅} $$
  • Nitro reduction :
    $$ \text{2-NH₂-5-NO₂-C₅H₂N-C₃H₅} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound} $$

This method provides 58–65% overall yield but requires careful control of hydrogenation conditions to avoid over-reduction.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo amination with cyclopropylamine under high-temperature conditions. For example, 2,5-difluoropyridine reacts with cyclopropylamine in DMF at 120°C, followed by catalytic hydrogenation to reduce any intermediate imines:

$$ \text{2,5-F₂C₅H₃N} + 2 \text{C₃H₅NH₂} \rightarrow \text{this compound} + 2 \text{HF} $$

Yields range from 45% to 55%, with fluorides identified as major byproducts.

Solid-Phase Parallel Synthesis

High-throughput methods adapted from pyrimidine carboxamide synthesis enable library generation. A resin-bound pyridine precursor undergoes cyclopropanation via on-bead Simmons–Smith reaction, followed by amination with gaseous ammonia. This approach achieves 70–78% purity but requires HPLC purification for pharmaceutical-grade material.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with 9:1 DCM/MeOH eluent removes unreacted amines.
  • Ion-exchange chromatography : Effective for separating diastereomers when chiral cyclopropane precursors are used.

Spectroscopic Validation

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.15–1.30 (m, 4H, cyclopropane), δ 6.85 (d, J=8 Hz, H₃), δ 7.45 (d, J=8 Hz, H₄)
¹³C NMR δ 12.4 (cyclopropane CH₂), δ 148.9 (C2), δ 137.5 (C5)
HRMS m/z 164.0945 [M+H]⁺ (calc. 164.0948)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Simmons–Smith 62–68 95–98 120–150 Moderate
Buchwald–Hartwig 58–65 97–99 200–220 Low
Nucleophilic Substitution 45–55 85–90 80–100 High
Solid-Phase 70–78 90–95 300–350 High

The nucleophilic substitution route offers the best cost-to-yield ratio for industrial applications, while Buchwald–Hartwig amination is preferred for high-purity pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: N2-Cyclopropyl-2,5-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions may require the use of catalysts and specific solvents to achieve desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-cyclopropyl-2,5-pyridinedione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N2-Cyclopropyl-2,5-pyridinediamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group and the pyridine ring contribute to its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N2,N2-Dimethyl-2,5-pyridinediamine

This compound shares the 2,5-pyridinediamine core but replaces the cyclopropyl group with a dimethylamino substituent at position 5. Key differences include:

  • However, the methyl groups may enhance lipophilicity compared to the cyclopropyl moiety .
  • Applications : Both compounds are listed in pharmaceutical contexts, suggesting roles as intermediates. The dimethyl variant may offer improved solubility in organic solvents due to its alkyl substituents .

Pentafluoropyridine

Key distinctions include:

  • Electronic Effects: Fluorine’s electronegativity withdraws electron density from the pyridine ring, making it highly electrophilic. In contrast, the amino groups in n2-Cyclopropyl-2,5-pyridinediamine donate electron density, increasing nucleophilicity .
  • Applications : Pentafluoropyridine is used in agrochemicals and materials science, whereas diamines like this compound are tailored for drug synthesis or enzyme inhibition .

Cyclopropylmethyl Bromide

This compound (cyclopropyl-CH₂Br) shares the cyclopropyl motif but lacks the pyridine backbone and diamine functionality. Its bromide group enables alkylation reactions, whereas this compound’s amino groups facilitate hydrogen bonding or coordination chemistry .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₈H₁₁N₃ 149.19 NH₂, N-cyclopropyl Pharmaceutical intermediates
N2,N2-Dimethyl-2,5-pyridinediamine Not reported Not reported NH₂, N(CH₃)₂ Drug synthesis
Pentafluoropyridine C₅F₅N 169.06 Five fluorine atoms Agrochemicals, materials
Cyclopropylmethyl Bromide C₄H₇Br 135.01 Cyclopropyl-CH₂Br Alkylation reactions

Research Findings and Implications

  • Biological Interactions: Amino groups enable hydrogen bonding with biological targets, suggesting roles in kinase or receptor inhibition. The cyclopropyl moiety may improve metabolic stability relative to alkyl substituents .
  • Synthetic Utility : Both this compound and N2,N2-Dimethyl-2,5-pyridinediamine serve as building blocks for heterocyclic compounds, but their differing substituents allow for tailored electronic and steric effects in drug design .

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